molecular formula C21H28BN3O5 B1684677 Delanzomib CAS No. 847499-27-8

Delanzomib

Cat. No.: B1684677
CAS No.: 847499-27-8
M. Wt: 413.3 g/mol
InChI Key: SJFBTAPEPRWNKH-CCKFTAQKSA-N
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Mechanism of Action

Target of Action

Delanzomib is a novel proteasome inhibitor . Its primary target is the proteasome , a protein complex that degrades unneeded or damaged proteins in the cell . Specifically, it inhibits the expression of tumor necrosis factor alpha (TNF-α) , a cell signaling protein involved in systemic inflammation.

Mode of Action

This compound interacts with its target, the proteasome, by binding to it and inhibiting its function . This inhibition prevents the degradation of certain proteins, including TNF-α . By inhibiting the expression of TNF-α, this compound can reduce inflammation and other related effects .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . This pathway plays a critical role in the regulation of apoptosis, cell proliferation, differentiation, inflammation, angiogenesis, and tumor migration . This compound’s inhibition of the proteasome prevents the degradation of inhibitory κB (IκB) proteins in the proteasome, thereby suppressing the NF-κB signaling pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its interaction with other drugs, such as adalimumab . This compound has been found to decrease the elimination of adalimumab in rats by increasing the level of the neonatal Fc receptor (FcRn) . This slower elimination of adalimumab further prolongs the anti-TNF-α effect of adalimumab .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and other related effects due to its inhibition of TNF-α . In a study on rats with collagen-induced arthritis (CIA), this compound combined with adalimumab exhibited stronger anti-arthritis activity than a single drug because both drugs synergistically reduced the TNF-α level in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as adalimumab, can affect the pharmacokinetics of this compound . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

Delanzomib interacts with various enzymes and proteins, including the neonatal Fc receptor (FcRn), to exert its biochemical effects . It inhibits the expression of TNF-α, a cytokine involved in systemic inflammation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it drastically ameliorates collagen-induced arthritis (CIA) in rats by improving and prolonging the anti-TNF-α effect of Adalimumab .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the expression of TNF-α, thereby reducing inflammation . Additionally, it increases the level of FcRn, which results in the slower elimination of Adalimumab in rats, further prolonging the anti-TNF-α effect of Adalimumab .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to exhibit stronger anti-arthritis activity when combined with Adalimumab, as both drugs synergistically reduce the TNF-α level in vivo .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, 3 and 10 mg/kg of this compound significantly reduced the tumor volume by 33.1% and 87.2% respectively after 3 weeks of treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as FcRn and affects the metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins like FcRn .

Chemical Reactions Analysis

Delanzomib undergoes several types of chemical reactions, including:

Scientific Research Applications

Delanzomib has a wide range of scientific research applications:

Properties

IUPAC Name

[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBTAPEPRWNKH-CCKFTAQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901025656
Record name Delanzomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847499-27-8
Record name Delanzomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847499-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delanzomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847499278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delanzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11956
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delanzomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901025656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELANZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF28942WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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